molecular formula C16H14N2O3 B1386861 4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid CAS No. 1171013-61-8

4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid

Cat. No.: B1386861
CAS No.: 1171013-61-8
M. Wt: 282.29 g/mol
InChI Key: DDTKZBKLESVORI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpyridines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond

Mode of Action

Compounds containing five-membered heteroaryl amines have shown substantial antiviral activity . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its structural similarity to other phenylpyridines , it may influence similar biochemical pathways.

Result of Action

Compounds containing five-membered heteroaryl amines have shown substantial antiviral activity . The specific molecular and cellular effects of this compound are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group is introduced via a reaction with cyclopropylcarbonyl chloride in the presence of a base.

    Coupling with Benzoic Acid: The final step involves coupling the pyridine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid: (CC-115)

    This compound: (MFCD14281930)

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its cyclopropylcarbonyl group and pyridine ring confer distinct chemical properties, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-[5-(cyclopropanecarbonylamino)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(11-3-4-11)18-13-7-8-14(17-9-13)10-1-5-12(6-2-10)16(20)21/h1-2,5-9,11H,3-4H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTKZBKLESVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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